molecular formula C28H39BrN2O4 B569745 Cephaeline Hydrobromide CAS No. 1408246-78-5

Cephaeline Hydrobromide

Cat. No. B569745
CAS RN: 1408246-78-5
M. Wt: 547.534
InChI Key: IMINJYRRSNHIAA-QJAXAJGISA-N
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Description

Cephaeline is an alkaloid found in Cephaelis ipecacuanha and other plant species . It induces vomiting by stimulating the stomach lining and is found in commercial products such as syrup of ipecac . Chemically, it is closely related to emetine .


Molecular Structure Analysis

Cephaeline Hydrobromide has an empirical formula of C28H38N2O4·HBr . Its molecular weight is 547.52 . The IUPAC name for Cephaeline is (1R)-1- [ [ (2S,3R,11bS)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo [a]quinolizin-2-yl]methyl]-1,2,3,4-tetrahydro-7-methoxy-6-isoquinolinol .


Physical And Chemical Properties Analysis

Cephaeline is a crystalline solid . It has a slight solubility in acetonitrile, chloroform, ethanol, and methanol . The λmax of Cephaeline is 286 nm .

Safety and Hazards

Cephaeline Hydrobromide is fatal if swallowed or inhaled . It’s recommended to not breathe dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . It should be used only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Cephaeline Hydrobromide, an alkaloid, primarily targets the eukaryotic ribosome . The eukaryotic ribosome plays a crucial role in protein synthesis, making it a significant target for cephaeline.

Mode of Action

Cephaeline Hydrobromide interacts with its target by binding to the E-tRNA binding site on the small subunit of the eukaryotic ribosome . This interaction inhibits the translocation process, a critical step in protein synthesis .

Biochemical Pathways

The primary biochemical pathway affected by Cephaeline Hydrobromide is the protein synthesis pathway . By binding to the eukaryotic ribosome, it inhibits the translocation process, thereby disrupting protein synthesis .

Pharmacokinetics

The maximum plasma radioactivity levels of tritium-labeled cephaeline were reached at 2.00-3.33 hours following oral dosing . The absorption rate of cephaeline was estimated to be approximately 70% based on the data obtained from excretion studies . The cumulative biliary excretion of radioactivity was 57.5% at 48 hours . The cumulative urinary and fecal excretion of radioactivity was 16.5% and 29.1%, respectively, of the dose at 48 hours following dosing .

Result of Action

The binding of Cephaeline Hydrobromide to the eukaryotic ribosome results in the inhibition of the translocation process, disrupting protein synthesis . This disruption can lead to the death of the cell, providing a mechanism for its antimicrobial and antiprotozoal effects .

Action Environment

Cephaeline Hydrobromide is an alkaloid that is found in Cephaelis ipecacuanha and other plant species including Psychotria acuminata . The environment in which these plants grow could potentially influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O4.BrH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;1H/t17-,20-,23+,24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMINJYRRSNHIAA-QJAXAJGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cephaeline Hydrobromide

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